BenchChemオンラインストアへようこそ!

QM385

Sepiapterin reductase inhibition SPR IC50

QM385 is a next-generation SPR inhibitor with 35-50x greater potency (IC50=1.49 nM) than earlier compounds like SPRi3. Its high oral bioavailability and long half-life enable low-dose (1 mg/kg) efficacy in chronic rodent models. Choose QM385 for cleaner selectivity and a reliable pharmacodynamic biomarker (plasma sepiapterin), ensuring reproducible, high-impact data in T-cell autoimmunity research.

Molecular Formula C17H18F3N7O2
Molecular Weight 409.4 g/mol
Cat. No. B10824423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQM385
Molecular FormulaC17H18F3N7O2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=NN3C=CC=C3C(=O)N2)C(=O)N4CCN(CC4)CC(F)(F)F
InChIInChI=1S/C17H18F3N7O2/c1-11-12(15(29)25-7-5-24(6-8-25)10-17(18,19)20)9-21-27(11)16-22-14(28)13-3-2-4-26(13)23-16/h2-4,9H,5-8,10H2,1H3,(H,22,23,28)
InChIKeyGPMQVMCLRRPIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (QM385) – Core Identity and Procurement Context


2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 2093421-02-2), commonly designated QM385, is a synthetic, orally bioavailable, small-molecule inhibitor of sepiapterin reductase (SPR) [1]. It belongs to the pyrrolo[2,1-f][1,2,4]triazin-4-one class and was specifically developed as a next-generation SPR antagonist to overcome the potency and pharmacokinetic limitations of earlier tool compounds such as SPRi3 . The compound exhibits high target engagement in cell-free assays (IC50 = 1.49 nM) and effectively suppresses CD4+ T-cell proliferation and autoimmune responses at nanomolar concentrations [1].

Why 2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one Cannot Be Replaced by Other SPR Inhibitors


The sepiapterin reductase (SPR) inhibitor landscape includes several tool compounds, but their pharmacological profiles differ substantially in ways that directly impact experimental reproducibility and translational relevance. The first-generation inhibitor SPRi3, for instance, exhibits relatively low potency (cell-free IC50 = 53–74 nM) and a short half-life, which limits its utility in chronic in vivo models and necessitates higher dosing . Other SPR inhibitors described in patent literature (e.g., WO2021210586A1) remain structurally uncharacterized with respect to oral bioavailability and selectivity [1]. QM385 was explicitly designed to address these deficits, offering a structurally distinct chemotype with a 35- to 50-fold improvement in biochemical potency, a long pharmacokinetic half-life, and a clean selectivity profile against closely related reductases [2]. Substituting QM385 with an alternative SPR inhibitor therefore introduces uncontrolled variables in potency, exposure, and off-target activity that can confound data interpretation and undermine study conclusions.

Quantitative Differentiation Evidence for 2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (QM385) vs. Closest Analogs


Biochemical SPR Inhibition Potency: QM385 vs. SPRi3

QM385 exhibits a 35- to 50-fold higher binding affinity for human sepiapterin reductase compared to the first-generation inhibitor SPRi3 in a cell-free assay. QM385 binds with an IC50 of 1.49 nM [1], whereas SPRi3 displays an IC50 range of 53–74 nM under comparable conditions . This improvement in potency enables effective target engagement at substantially lower compound concentrations.

Sepiapterin reductase inhibition SPR IC50

Oral Bioavailability and Pharmacokinetic Half-Life: QM385 vs. SPRi3

QM385 demonstrates good oral bioavailability and a long pharmacokinetic half-life, enabling sustained systemic exposure following oral administration [1]. In contrast, SPRi3 is characterized by a short half-life, which limits its utility in chronic dosing paradigms and contributes to the need for higher or more frequent dosing [2].

Oral bioavailability Pharmacokinetics Half-life

Selectivity Profile Against Closely Related Reductases

QM385 was screened against a panel of physiologically important targets and closely related reductases and did not exhibit significant inhibition, confirming its selectivity for sepiapterin reductase [1]. In contrast, selectivity data for SPRi3 against a similarly broad panel of reductases is not publicly available, introducing uncertainty regarding its off-target liability .

Selectivity Off-target Reductase

In Vivo Efficacy in Allergic Airway Inflammation Model

Oral administration of QM385 (1 mg/kg, twice daily for three days) significantly reduced inflammatory T cell and eosinophil infiltration in bronchoalveolar lavage fluid (BALF) in both ovalbumin-induced and house dust mite (HDM) airway allergic inflammation models [1]. While SPRi3 has demonstrated in vivo activity in pain models, its efficacy in T-cell-driven allergic inflammation models has not been reported at comparable oral doses [2].

In vivo efficacy Allergic inflammation T cell

Functional Suppression of Human CD4+ T-Cell Proliferation

QM385 effectively inhibits the proliferation of human CD4+ T cells at low nanomolar concentrations in vitro [1]. While SPRi3 also attenuates CD4+ T-cell proliferation, it requires substantially higher concentrations to achieve comparable effects, consistent with its lower biochemical potency .

T-cell proliferation Immunomodulation CD4+

Recommended Research Applications for 2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (QM385)


Preclinical Investigation of SPR-Dependent T-Cell Proliferation in Autoimmune Disease Models

QM385 is the SPR inhibitor of choice for chronic oral dosing studies in rodent models of T-cell-mediated autoimmunity (e.g., allergic airway inflammation, colitis) due to its high potency (IC50 = 1.49 nM), oral bioavailability, and long half-life, which collectively enable sustained target engagement and robust pharmacodynamic effects at low doses (1 mg/kg) [1]. The compound's demonstrated efficacy in reducing inflammatory T-cell infiltration in ovalbumin and HDM models provides a validated experimental framework for exploring SPR inhibition as a therapeutic strategy in asthma, allergic rhinitis, and other Th2-driven conditions.

Ex Vivo Functional Studies of Human T-Cell Activation and Proliferation

For researchers studying human CD4+ T-cell biology, QM385 offers a potent and selective tool to interrogate the role of the BH4 biosynthetic pathway in T-cell activation, proliferation, and metabolic reprogramming. The compound effectively suppresses proliferation of anti-CD3/CD28-stimulated human CD4+ T cells at low nanomolar concentrations [1], enabling dose-response studies that can dissect the contribution of SPR-derived BH4 to mitochondrial bioenergetics and iron metabolism without confounding off-target effects [2].

Pharmacodynamic Biomarker Validation Using Sepiapterin Accumulation

QM385 treatment results in a dose-dependent increase in plasma sepiapterin levels, which serves as a sensitive and specific biomarker of SPR inhibition in vivo [1]. This property makes QM385 an ideal tool compound for pharmacodynamic studies aimed at correlating target engagement with downstream biological effects. Researchers can leverage this biomarker to confirm adequate exposure and target coverage in preclinical models, thereby enhancing the interpretability of efficacy and toxicity data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for QM385

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.